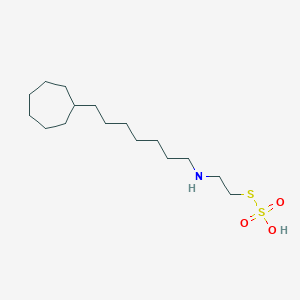
Hectane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C₁₀₀H₂₀₂ . It is a member of the alkane series, which consists of saturated hydrocarbons with single bonds between carbon atoms. Hectane is a long-chain alkane with 100 carbon atoms, making it one of the higher alkanes. It is a colorless, odorless compound that is typically found in a solid state at room temperature due to its high molecular weight.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hectane can be synthesized through the Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal. For example, 1-iodopentacontane can react with sodium metal to form this compound. The reaction is typically carried out in an inert solvent such as xylene and requires heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and the complexity of synthesizing such a long-chain hydrocarbon. it can be produced in small quantities for research purposes using the aforementioned synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
Hectane, like other alkanes, primarily undergoes combustion and substitution reactions. Due to its long carbon chain, it is less reactive compared to shorter alkanes.
-
Combustion: : this compound can undergo complete combustion in the presence of excess oxygen to produce carbon dioxide and water. [ \text{C₁₀₀H₂₀₂} + 151\text{O₂} \rightarrow 100\text{CO₂} + 101\text{H₂O} ]
-
Substitution: : this compound can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of ultraviolet light or heat.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., chlorine or bromine) and ultraviolet light or heat.
Major Products Formed
Combustion: Carbon dioxide and water.
Halogenation: Various halogenated derivatives of this compound, depending on the extent of substitution.
Wissenschaftliche Forschungsanwendungen
Hectane is primarily used in scientific research to study the properties and behaviors of long-chain hydrocarbons. Its applications include:
Chemistry: Used as a model compound to study the physical and chemical properties of long-chain alkanes.
Materials Science: Investigated for its potential use in the development of new materials, such as lubricants and waxes.
Biology and Medicine: Studied for its interactions with biological membranes and potential use in drug delivery systems.
Industry: Explored for its potential use in the production of specialty chemicals and as a reference compound in analytical chemistry.
Wirkmechanismus
Hectane exerts its effects primarily through physical interactions rather than chemical reactivity due to its saturated nature. Its long carbon chain allows it to interact with other molecules through van der Waals forces. In biological systems, this compound can interact with lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Hectane can be compared with other long-chain alkanes such as nonacontane (C₉₀H₁₈₂) and henicosane (C₂₁H₄₄). While these compounds share similar chemical properties, this compound’s longer carbon chain gives it unique physical properties, such as higher melting and boiling points. This makes this compound less volatile and more stable at higher temperatures compared to its shorter-chain counterparts.
List of Similar Compounds
- Nonacontane (C₉₀H₁₈₂)
- Henicosane (C₂₁H₄₄)
- Octacontane (C₈₀H₁₆₂)
This compound’s uniqueness lies in its extremely long carbon chain, which imparts distinct physical properties that are valuable for specific research applications.
Eigenschaften
CAS-Nummer |
6703-98-6 |
|---|---|
Molekularformel |
C100H202 |
Molekulargewicht |
1404.7 g/mol |
IUPAC-Name |
hectane |
InChI |
InChI=1S/C100H202/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-75-77-79-81-83-85-87-89-91-93-95-97-99-100-98-96-94-92-90-88-86-84-82-80-78-76-74-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-100H2,1-2H3 |
InChI-Schlüssel |
AFVYWKMVEGBLGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





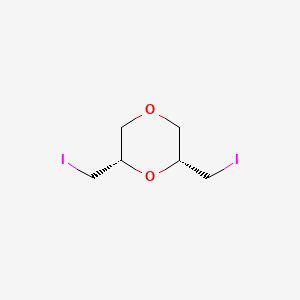
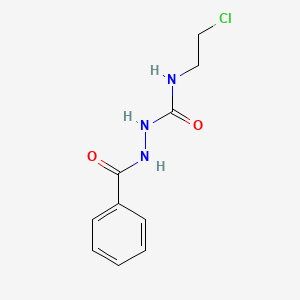


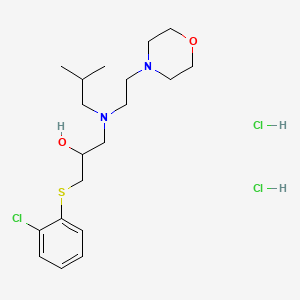
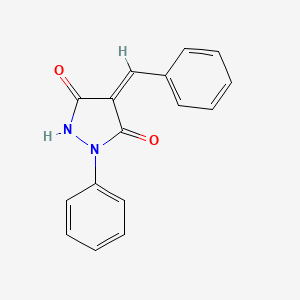
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)



